molecular formula C10H13N3 B15324227 1-{Pyrrolo[1,2-b]pyridazin-7-yl}propan-1-amine

1-{Pyrrolo[1,2-b]pyridazin-7-yl}propan-1-amine

Cat. No.: B15324227
M. Wt: 175.23 g/mol
InChI Key: VSISZZJHXQOWLH-UHFFFAOYSA-N
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Description

1-{Pyrrolo[1,2-b]pyridazin-7-yl}propan-1-amine is a nitrogen-containing heterocyclic compound It features a pyrrole ring fused to a pyridazine ring, making it part of the pyrrolopyridazine family

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{Pyrrolo[1,2-b]pyridazin-7-yl}propan-1-amine typically involves multi-step processes. One common method includes:

    Cyclization: Starting with a suitable pyrrole derivative, cyclization reactions are employed to form the pyridazine ring.

    Functionalization: The resulting intermediate is then functionalized to introduce the propan-1-amine group.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1-{Pyrrolo[1,2-b]pyridazin-7-yl}propan-1-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution can introduce various alkyl or acyl groups.

Scientific Research Applications

1-{Pyrrolo[1,2-b]pyridazin-7-yl}propan-1-amine has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is explored as a potential lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: Its derivatives may be used in the development of new materials with unique properties.

Mechanism of Action

The exact mechanism of action for 1-{Pyrrolo[1,2-b]pyridazin-7-yl}propan-1-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

    Pyrrolo[1,2-a]pyrazine: Another nitrogen-containing heterocycle with a pyrrole and pyrazine ring.

    Pyrrolo[2,3-b]pyrazine: Known for its kinase inhibitory activity.

    Pyrrolopyrimidine: Contains a pyrrole ring fused to a pyrimidine ring, with applications in medicinal chemistry.

Uniqueness: 1-{Pyrrolo[1,2-b]pyridazin-7-yl}propan-1-amine is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. Its potential as a lead compound in drug discovery sets it apart from other similar heterocycles.

Properties

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

1-pyrrolo[1,2-b]pyridazin-7-ylpropan-1-amine

InChI

InChI=1S/C10H13N3/c1-2-9(11)10-6-5-8-4-3-7-12-13(8)10/h3-7,9H,2,11H2,1H3

InChI Key

VSISZZJHXQOWLH-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C2N1N=CC=C2)N

Origin of Product

United States

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